molecular formula C14H17N5O2S B2865777 4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide CAS No. 1286727-87-4

4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2865777
CAS No.: 1286727-87-4
M. Wt: 319.38
InChI Key: NBEOUZXISGVBBZ-UHFFFAOYSA-N
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Description

4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide is a synthetic small molecule designed for foundational biochemical and pharmacological research. Its structure, featuring a central 1,2-thiazole core and a pyridinylmethyl substituent, suggests potential for modulating key signaling pathways. Researchers can utilize this compound as a chemical tool to probe kinase function and intracellular signal transduction, areas where similar heterocyclic carboxamide compounds have shown significant utility . For instance, selective kinase inhibitors are valuable for investigating resistance mechanisms to targeted therapies in oncology, such as in non-small cell lung cancer models . Furthermore, the molecular architecture of this dicarboxamide may support investigations into allosteric regulation and protein-ligand interactions, providing insights for the development of novel therapeutic agents. This product is intended solely for use in controlled laboratory settings by qualified scientists.

Properties

IUPAC Name

4-amino-3-N-propan-2-yl-5-N-(pyridin-3-ylmethyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8(2)18-13(20)11-10(15)12(22-19-11)14(21)17-7-9-4-3-5-16-6-9/h3-6,8H,7,15H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEOUZXISGVBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the amino group and the pyridine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound "4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide" and its applications:

General Information

  • It is a thiazole derivative with amino and carboxamide groups, which can influence its reactivity and biological properties.
  • Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, and they have gained attention in medicinal chemistry because of their diverse biological activities.

Synthesis

  • The compound is synthesized through various chemical reactions involving thiazole scaffolds and other heterocyclic compounds, typically requiring specific reagents and conditions to achieve the desired structural configuration.

Properties

  • It can participate in various chemical reactions due to its functional groups. For example, the amino group may become protonated when reacting with strong acids, and coupling reactions with other aromatic compounds could lead to more complex derivatives.
  • Compounds with similar structures often exhibit favorable pharmacokinetic profiles.

Potential Applications

  • It has potential applications in various fields due to its structural complexity, which allows it to interact with biological systems, making it a candidate for pharmacological applications.
  • Studies on similar compounds suggest that thiazole derivatives often exhibit anti-inflammatory and antimicrobial properties due to their ability to disrupt biochemical pathways.

Mechanism of Action

The mechanism of action of 4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Thiazole and Pyridine Derivatives

  • 4-Alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides (Dyachenko et al., 2013): These compounds feature a tetrahydropyridine core instead of a thiazole, with 2-thioxo and N3/N5-aryl substitutions. The thioxo group may improve metabolic stability but reduce solubility .
  • N3-(Substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamides (Amini et al., cited in ):
    The dihydropyridine core here is fused with a dichloroimidazole group, which may confer antitubercular activity. The N3/N5-aryl substituents contrast with the target compound’s aliphatic (propan-2-yl) and heteroaromatic (pyridinylmethyl) groups, suggesting differences in lipophilicity and target selectivity .

Thiazole-Based Dicarboxamides

  • 4-azanyl-N5-[1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]-2-oxidanylidene-ethyl]-N5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-thiazole-3,5-dicarboxamide (): This analogue shares the thiazole-dicarboxamide backbone but incorporates fluorophenyl and tetrahydronaphthalenyl groups. Fluorine atoms enhance bioavailability and metabolic resistance, whereas the tetrahydronaphthalenyl group may improve CNS penetration compared to the target’s pyridinylmethyl substituent .

Functional Group and Substituent Effects

N3 Substituents

  • Propan-2-yl (Target) vs.

N5 Substituents

  • Pyridin-3-ylmethyl (Target) vs. Morpholinyl or Fluorophenyl (Analogues):
    The pyridinylmethyl group may engage in hydrogen bonding via its nitrogen atom, unlike the morpholinyl or fluorophenyl groups in analogues (), which prioritize lipophilicity or steric effects .

Antitubercular Activity ()

Dihydropyridine dicarboxamides (e.g., compound 71a-j in Table 29) exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv. If the target compound shares similar electronic properties (e.g., dipole moments, H-bond capacity), it may also target mycobacterial enzymes, though the thiazole core might alter binding kinetics .

Computational Predictions

  • Docking Studies (AutoDock Vina): Molecular docking using AutoDock Vina () could predict the target compound’s affinity for enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis, leveraging its pyridine-thiazole scaffold for hydrophobic and polar interactions .
  • Electronic Properties (Multiwfn):
    Wavefunction analysis (Multiwfn, ) may reveal charge distribution differences between the target and analogues, influencing reactivity and binding. For example, the pyridinylmethyl group’s electron-rich nature could enhance interactions with cationic residues .

Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure N3 Substituent N5 Substituent Key Functional Groups Potential Activity Reference
Target Compound 1,2-thiazole Propan-2-yl Pyridin-3-ylmethyl Amino, dicarboxamide Undetermined -
4-Alkyl-6-amino-N3,N5-diaryl derivatives Tetrahydropyridine Aryl/Alkyl Aryl Thioxo, dicarboxamide Enzymatic inhibition
Dihydropyridine derivatives (71a-j) Dihydropyridine Substituted phenyl Substituted phenyl Dichloroimidazole, dicarboxamide Antitubercular
4-azanyl-N5-... () 1,2-thiazole Fluorophenyl Tetrahydronaphthalenyl Fluoro, oxidanylidene CNS-targeted

Biological Activity

The compound 4-amino-N3-(propan-2-yl)-N5-[(pyridin-3-yl)methyl]-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Structural Overview

The molecular formula of the compound is C14H17N5O2SC_{14}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 319.38 g/mol. The structure includes a thiazole ring, amine, and carboxamide functional groups which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. A common synthetic route may include:

  • Formation of the Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Functionalization : Introducing the pyridine moiety through coupling reactions.
  • Amidation : Converting carboxylic acids to amides using coupling agents.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity . Studies have shown that similar compounds exhibit significant inhibition against various bacterial strains. For instance:

  • Compounds with thiazole scaffolds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • A related study reported that thiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL against fungal strains such as Aspergillus niger and Candida albicans .

Anti-inflammatory Activity

Research indicates that thiazole derivatives can modulate inflammatory pathways. The presence of amino groups enhances their interaction with biological targets involved in inflammation, potentially leading to decreased cytokine production.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity treatment .
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or microbial resistance mechanisms.

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives:

  • Study on PTP1B Inhibition : A series of thiazole compounds were evaluated for PTP1B inhibitory activity, demonstrating IC50 values ranging from 6.37 µM to higher concentrations depending on substituents .
  • Antimicrobial Evaluation : A comprehensive evaluation of thiazole derivatives showed promising results against both bacterial and fungal pathogens, with some compounds outperforming traditional antibiotics .

Data Table: Biological Activities of Related Thiazole Derivatives

Compound NameActivity TypeTarget Organism/PathwayIC50/MIC (µM)
Compound AAntibacterialE. coli25
Compound BAntifungalC. albicans30
Compound CPTP1B InhibitionPTP1B6.37
Compound DAnti-inflammatoryCytokine ProductionNot specified

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